Calcium metrizoate

Description

Calcium metrizoate is an ionic iodinated contrast agent primarily used in diagnostic imaging to enhance radiographic visibility. Chemically, it is the calcium salt of metrizoic acid (3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid). Approved for clinical use in 1985 (as per U.S. regulatory data), it is formulated in injectable solutions such as ISOPAQUE_440, which contains this compound alongside other components like sodium and magnesium metrizoate at specified concentrations (e.g., 0.78 mg/mL calcium, 75.9 mg/mL metrizoate) . Its primary mechanism involves increasing X-ray attenuation in blood vessels and tissues, making it critical for angiography and urography.

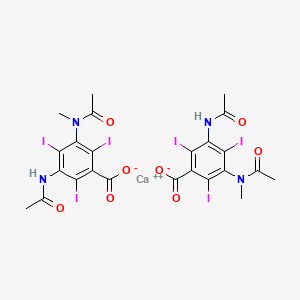

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20828-80-2 |

|---|---|

Molecular Formula |

C24H20CaI6N4O8 |

Molecular Weight |

1293.9 g/mol |

IUPAC Name |

calcium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/2C12H11I3N2O4.Ca/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |

InChI Key |

PPUUBZDQNSSJDN-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Basis and Reaction Pathways

Starting Materials

- Metrizoic acid (N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid) is the parent radiopaque acid.

- Calcium hydroxide or calcium salts (e.g., calcium metrizoate) provide the calcium ions.

- Sodium hydroxide or sodium salts of metrizoic acid may be used to form mixed sodium-calcium salt solutions.

- Disodium calcium salt of ethylenediaminetetraacetic acid (EDTA) is often added in trace amounts to chelate heavy metals and stabilize pH.

Preparation Methods

Two main approaches are documented:

Direct Neutralization Method

- Metrizoic acid is neutralized by equivalent amounts of calcium hydroxide in aqueous solution.

- This reaction forms this compound directly in solution.

- The pH is adjusted to physiological range (~7.2–7.4).

- Trace EDTA is added to remove heavy metal ions and stabilize the solution.

- The solution is sterile-filtered or autoclaved (e.g., heated at 121°C for 15 minutes) to ensure sterility.

Salt Dissolution Method

- Calculated amounts of sodium metrizoate and this compound salts are dissolved in pure water.

- The ratio of sodium to calcium salts can be varied to optimize toxicity and cardiac safety profiles.

- EDTA is added similarly for stabilization.

- The solution is adjusted to physiological pH and sterilized as above.

Research Findings on Preparation Impact

Stability and pH Control

- EDTA addition removes trace heavy metals that could catalyze degradation or cause pH shifts.

- The pH is maintained near neutral to optimize physiological compatibility and compound stability.

- Autoclaving ensures sterility without significant chemical degradation.

Theoretical and Computational Insights into Preparation

- Density Functional Theory (DFT) studies using B3LYP/LANL2DZ methods have been conducted to analyze the chemical reactivity and thermodynamics of metrizoic acid and its salts, including this compound.

- These studies provide data on molecular orbital energies, chemical hardness, electronegativity, and thermodynamic parameters across temperature ranges (200–1000 K) in gas and aqueous phases.

- Such computational results inform the preparation process by predicting stability, reactivity, and interaction with solvents, which is critical for optimizing formulation and storage conditions.

Summary Table of Key Preparation Parameters and Effects

Chemical Reactions Analysis

Types of Reactions

Calcium metrizoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the iodine content and structure of the compound.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may lead to deiodinated products .

Scientific Research Applications

Calcium metrizoate has been extensively used in scientific research, particularly in the fields of:

Chemistry: As a contrast agent in various analytical techniques.

Biology: For imaging biological tissues and structures.

Medicine: In diagnostic imaging, such as angiography and urography, to enhance the visibility of blood vessels and urinary tract structures.

Industry: In the development of new imaging technologies and contrast agents .

Mechanism of Action

The primary mechanism of action of calcium metrizoate is its ability to absorb X-rays due to its high iodine content. This absorption enhances the contrast of images, making it easier to visualize internal structures. The compound works by distributing itself in the blood vessels and tissues, where it absorbs X-rays and provides a clear contrast between different structures .

Comparison with Similar Compounds

Systemic and Local Toxicity

- This compound :

Adding calcium ions to metrizoate solutions reduces systemic toxicity. Studies show that calcium-containing formulations exhibit lower risks of hypotension and cardiac arrhythmias compared to sodium salts . - Metrizoate Sodium :

Higher systemic toxicity, particularly neurovascular and cardiovascular effects, due to sodium’s role in disrupting ion gradients. Fischer & Cornell (1965) demonstrated that sodium metrizoate caused more adverse reactions in canine cerebral angiography than meglumine salts . - Metrizoate Magnesium :

Magnesium ions mimic calcium’s protective effects, reducing toxicity by stabilizing cell membranes and mitigating vasodilation . - Meglumine Metrizoate :

Meglumine’s bulky structure lowers osmolality, improving tolerability in sensitive applications like cerebral angiography. However, it may still require calcium or magnesium additives for optimal safety .

Table 1: Toxicity and Formulation Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.